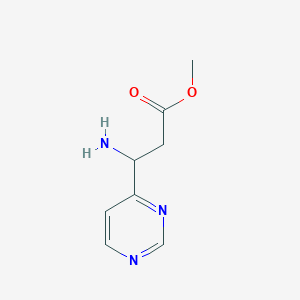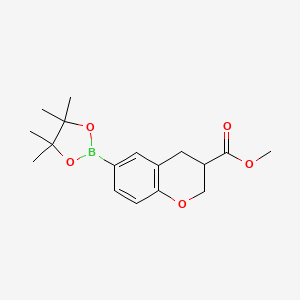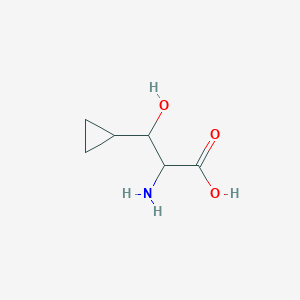
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzothiophene ring attached to the alpha carbon of the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Amino Acid Backbone Construction: The amino acid backbone is constructed by introducing an amino group and a carboxyl group to the benzothiophene ring. This can be achieved through various methods, including the Strecker synthesis or the Gabriel synthesis.
Coupling Reaction: The final step involves coupling the benzothiophene ring with the amino acid backbone under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the benzothiophene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Benzothiophene Derivatives: Formed through reduction reactions.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(1-benzothiophen-3-yl)propanoic acid
- 2-Amino-3-(1-benzothiophen-4-yl)propanoic acid
- 2-Amino-3-(1-benzothiophen-5-yl)propanoic acid
Uniqueness
2-Amino-3-(1-benzothiophen-2-yl)propanoic acid is unique due to the specific position of the benzothiophene ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-amino-3-(1-benzothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5,9H,6,12H2,(H,13,14) |
Clé InChI |
XRYMBDSTGWVPBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)





![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)




